Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride
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Overview
Description
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is an organic compound that features a cyclohexylmethyl group, a tetrahydrofuran ring, and an amine hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihydroxybutane under acidic conditions.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the tetrahydrofuran ring using cyclohexylmethyl chloride in the presence of a base such as sodium hydride.
Introduction of the Amine Group: The final step involves the reaction of the intermediate with an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine acetate: Contains an acetate group instead of hydrochloride, leading to different chemical properties.
Uniqueness
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h11-13H,1-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYUSYZMWUGCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2CCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589535 |
Source
|
Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048649-17-7 |
Source
|
Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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